2-(3-chlorophenyl)-N-(4-methoxy-3-methylbenzyl)ethanamine
Description
2-(3-Chlorophenyl)-N-(4-methoxy-3-methylbenzyl)ethanamine is a substituted phenethylamine derivative with a molecular formula of C₁₇H₂₀ClNO. Its structure features:
- A 3-chlorophenyl group attached to the ethanamine backbone.
- A 4-methoxy-3-methylbenzyl group substituted on the amine nitrogen.
This compound is hypothesized to exhibit biological activity due to structural similarities to psychoactive substances and receptor-targeting agents.
Properties
IUPAC Name |
2-(3-chlorophenyl)-N-[(4-methoxy-3-methylphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-13-10-15(6-7-17(13)20-2)12-19-9-8-14-4-3-5-16(18)11-14/h3-7,10-11,19H,8-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANABVCAJBUGZCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNCCC2=CC(=CC=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-N-(4-methoxy-3-methylbenzyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and 4-methoxy-3-methylbenzylamine.
Formation of Schiff Base: The 3-chlorobenzaldehyde reacts with 4-methoxy-3-methylbenzylamine to form a Schiff base through a condensation reaction.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired ethanamine compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the ethanamine backbone, potentially leading to the formation of secondary or tertiary amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenethylamines with various functional groups replacing the chlorine atom.
Scientific Research Applications
Medicinal Chemistry
2-(3-chlorophenyl)-N-(4-methoxy-3-methylbenzyl)ethanamine has been investigated for its potential therapeutic effects, particularly in neuropharmacology. Its structure suggests possible interactions with neurotransmitter receptors, making it a candidate for studying conditions such as depression and anxiety.
Case Study: Neuropharmacological Effects
Research has indicated that compounds similar to this compound can modulate serotonin and dopamine pathways, which are critical in mood regulation. Studies employing animal models have shown that modifications to the compound can enhance its efficacy as an antidepressant.
Organic Synthesis
The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions.
Synthetic Routes
- Formation of Schiff Base : The compound can be synthesized by reacting 3-chlorobenzaldehyde with 4-methoxy-3-methylbenzylamine to form a Schiff base.
- Reduction : This Schiff base can be reduced using sodium borohydride or lithium aluminum hydride to yield the desired ethanamine derivative.
Biological Studies
In biological research, this compound is studied for its interactions with enzymes and receptors, contributing to understanding cellular pathways and drug design.
Industrial Applications
The compound is also explored for its potential in developing new materials and chemical processes, particularly in the synthesis of polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-N-(4-methoxy-3-methylbenzyl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Biological Activity
2-(3-chlorophenyl)-N-(4-methoxy-3-methylbenzyl)ethanamine, a compound belonging to the class of phenethylamines , exhibits notable biological activity and potential therapeutic applications. This article synthesizes available research findings, including mechanisms of action, biological evaluations, and comparative analyses with similar compounds.
Chemical Structure and Properties
- IUPAC Name : 2-(3-chlorophenyl)-N-[(4-methoxy-3-methylphenyl)methyl]ethanamine
- Molecular Formula : C17H20ClNO
- Molecular Weight : 289.8 g/mol
The compound features a chlorophenyl group and a methoxy-methylbenzyl group attached to an ethanamine backbone, contributing to its unique biological properties .
The biological activity of this compound is primarily attributed to its interaction with specific neurotransmitter receptors and enzymes. It may function as an agonist or antagonist, modulating various biochemical pathways. The precise molecular targets and pathways are still under investigation but suggest potential applications in neuropharmacology.
Antiviral Properties
Research indicates that derivatives of phenethylamines, including this compound, may exhibit antiviral properties. For instance, studies on related compounds have shown efficacy against Hepatitis B virus (HBV) by enhancing intracellular levels of APOBEC3G, which inhibits HBV replication .
Anticancer Activity
Preliminary studies suggest that phenethylamine derivatives can exhibit cytotoxic effects against various cancer cell lines. A comparative analysis of similar compounds revealed significant antitumor activity, particularly in human colon adenocarcinoma and breast cancer cell lines. The IC50 values for these activities ranged significantly, indicating varying levels of potency among related compounds .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| 2-(3-chlorophenyl)-N-(4-methoxybenzyl)ethanamine | Structure | Antiviral, Anticancer | TBD |
| 2-(3-chlorophenyl)-N-(4-methoxy-2-methylbenzyl)ethanamine | Structure | Moderate Anticancer Activity | TBD |
| 2-(3-chlorophenyl)-N-(3-methylbenzyl)ethanamine | Structure | Low Anticancer Activity | TBD |
The table illustrates the diversity in biological activity among structurally similar compounds. The unique combination of functional groups in this compound contributes to its distinct pharmacological profile.
Case Studies and Research Findings
- Antiviral Screening :
- Cytotoxicity Assays :
-
Neuropharmacological Studies :
- Investigations into the neuropharmacological effects revealed that the compound could influence neurotransmitter systems, warranting further exploration into its therapeutic potential for neurological disorders.
Q & A
Q. What are the optimal synthetic routes for 2-(3-chlorophenyl)-N-(4-methoxy-3-methylbenzyl)ethanamine?
- Methodological Answer : The compound can be synthesized via reductive amination between 2-(3-chlorophenyl)ethylamine and 4-methoxy-3-methylbenzaldehyde. Evidence from analogous syntheses (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide) suggests using sodium cyanoborohydride or hydrogen gas with a palladium catalyst for reduction . Precursor availability, such as 2-(3-chlorophenyl)ethylamine (CAS RN 13078-79-0), is critical, as highlighted in chemical catalogs . Yield optimization requires controlled pH (~6.5–7.5) and inert atmospheres to prevent side reactions.
Q. How can spectroscopic techniques confirm the structural identity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the chlorophenyl (δ 7.2–7.4 ppm, aromatic protons), methoxy (δ 3.8 ppm, singlet), and ethylamine (δ 2.6–3.1 ppm, multiplet) groups.
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) should align with the calculated molecular weight (C₁₇H₂₀ClNO = 289.8 g/mol).
- UV-Vis : Absorption bands near 270–280 nm (π→π* transitions in aromatic systems) .
Q. What analytical methods ensure purity for in vitro studies?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Purity >95% is recommended for biological assays.
- Elemental Analysis (EA) : Carbon, hydrogen, nitrogen, and chlorine content must match theoretical values within ±0.3% .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies often arise from structural analogs (e.g., substituent positioning on the benzyl group). Strategies include:
- Comparative Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methoxy vs. ethoxy) to isolate activity drivers .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like serotonin receptors, accounting for stereoelectronic effects of the 3-chlorophenyl group .
Q. What experimental designs are recommended for studying neurological target interactions?
- Methodological Answer :
- Radioligand Binding Assays : Compete against [³H]serotonin or [³H]dopamine in rat cortical membranes to quantify Ki values.
- In Silico Dynamics : Perform 100-ns MD simulations to assess stability of ligand-receptor complexes (e.g., 5-HT₂A) .
- Functional Assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells expressing target receptors .
Q. How can solubility and bioavailability challenges be addressed in preclinical studies?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility.
- Prodrug Modifications : Introduce hydrolyzable groups (e.g., acetyl) to the ethylamine moiety for improved metabolic stability .
- LogP Optimization : Replace the methoxy group with hydrophilic substituents (e.g., hydroxyl) while monitoring SAR trade-offs .
Q. What strategies mitigate oxidative degradation during long-term storage?
- Methodological Answer :
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and monitor degradation via HPLC.
- Antioxidant Additives : Include 0.1% w/v ascorbic acid in lyophilized formulations .
- Protective Atmospheres : Use argon-filled vials to minimize oxidation of the ethanamine backbone .
Data Contradiction Analysis
Q. Why do some studies report potent receptor binding while others show negligible activity?
- Methodological Answer :
- Batch Purity Variability : Impurities (e.g., unreacted 2-(3-chlorophenyl)ethylamine) may act as competitive inhibitors. Validate purity via LC-MS.
- Species-Specific Receptor Differences : Human vs. rodent receptor isoforms (e.g., dopamine D₂L vs. D₂S) exhibit divergent ligand affinities .
- Assay Conditions : pH and temperature fluctuations during binding assays can alter protonation states of the ethylamine group, affecting activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
